molecular formula C6H10F2O B1296533 4,4-Difluorocyclohexanol CAS No. 22419-35-8

4,4-Difluorocyclohexanol

Cat. No.: B1296533
CAS No.: 22419-35-8
M. Wt: 136.14 g/mol
InChI Key: XTJZBCBHCPQASK-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanol is an organic compound with the chemical formula C6H10F2O. It is a colorless liquid that can present a sweet and aromatic smell. This compound is soluble in many organic solvents, such as ethanol, benzene, and dichloromethane. It has a melting point of approximately -16 degrees Celsius and a boiling point of about 172 degrees Celsius .

Preparation Methods

The preparation of 4,4-difluorocyclohexanol is typically achieved by reacting cyclohexanol with hydrogen fluoride. This reaction is usually carried out under acidic conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

4,4-Difluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4-difluorocyclohexanone.

    Reduction: Reduction reactions can convert it back to cyclohexanol.

    Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4-Difluorocyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-difluorocyclohexanol exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

4,4-Difluorocyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: The non-fluorinated analog, which has different reactivity and physical properties.

    4,4-Difluorocyclohexanone: The oxidized form of this compound, which has different applications and reactivity.

    2,4-Difluorocyclohexanol: A positional isomer with fluorine atoms at different positions on the cyclohexane ring.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

4,4-difluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZBCBHCPQASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338090
Record name 4,4-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22419-35-8
Record name 4,4-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

0.361 g meta-chloro-perbenzoic acid were added into a solution of 0.262 g 1-(4,4-difluoro-cyclohexyl)-ethanone in 5 ml chloroform. The reaction was stirred at rt for 2 hours when TLC indicated consumption of the 1-(4,4-difluoro-cyclohexyl)-ethanone. The solution was poured into saturated sodium hydrogencarbonate solution and extracted with chloroform (3×50 ml). The combined organic phases were passed through a phase separator concentrated in vacuo. The crude product was resuspended in methanol (5 ml) and 10% aq. potassium carbonate solution. (5 ml) and stirred at rt over a weekend. The solution was diluted with chloroform (25 ml) and sat. sodium hydrogencarbonate solution. The organic phases were separated and the aqueous phase was extracted with methylene chloride (3×25 ml). The combined organic phases were passed through a phase-separator, concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 100%→1:1 petroleum ether/diethylether).
Quantity
0.361 g
Type
reactant
Reaction Step One
Quantity
0.262 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,4-difluorocyclohexyl benzoate (2.0 g), 1M sodium hydroxide solution (10 mL) and ethanol (20 mL) was stirred at 70° C. for 3 hr. The reaction mixture was added to a mixture of ethyl acetate and water, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was successively washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the title compound (1.0 g, 90%).
Name
4,4-difluorocyclohexyl benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights did the NMR study provide about the conformations of 4,4-difluorocyclohexanol?

A1: The study utilized both fluorine (19F) and proton (1H) NMR to investigate the conformational preferences of this compound and its benzoate derivative []. The research focused on analyzing the coupling constants and chemical shifts obtained from the NMR spectra. These parameters are sensitive to the spatial arrangement of atoms within a molecule and can provide valuable information about the dominant conformations present in solution. By examining these spectral features, the researchers aimed to understand how the presence of the two fluorine atoms at the 4-position of the cyclohexanol ring influences the molecule's preferred shape and flexibility.

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